AR antagonist 2 -

AR antagonist 2

Catalog Number: EVT-12560373
CAS Number:
Molecular Formula: C22H17ClFN5O2S
Molecular Weight: 469.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

AR antagonist 2 is classified within a broader category of nonsteroidal antiandrogens. It is notable for its enhanced binding affinity compared to first-generation antagonists like bicalutamide. The development of this class of drugs has been driven by the need for more effective treatments that can overcome resistance mechanisms observed in prostate cancer therapies.

Synthesis Analysis

The synthesis of AR antagonist 2 involves several complex organic reactions. A common method includes deprotonation followed by hydroxyalkylation of thiohydantoin derivatives. The process typically starts with commercially available anilines, which undergo alkylation to form key intermediates. These intermediates are then cyclized and further modified through various chemical transformations, including oxidation and acetylation, to yield the final product.

Technical Details

  • Starting Materials: Anilines, thiohydantoins.
  • Key Reactions: Deprotonation, hydroxyalkylation, cyclization with thiophosgene.
  • Yield: The synthesis often achieves yields ranging from 40% to 91%, depending on the specific reaction conditions and intermediates used .
Molecular Structure Analysis

The molecular structure of AR antagonist 2 is characterized by its unique functional groups that enhance its binding affinity to the androgen receptor. Typically, these compounds possess a core structure that includes a hydantoin or thiohydantoin moiety, which is crucial for interaction with the receptor's ligand-binding domain.

Structure Data

  • Molecular Formula: Varies based on specific derivatives.
  • Crystallographic Data: X-ray crystallography has provided insights into the three-dimensional conformation of these compounds when bound to the androgen receptor .
Chemical Reactions Analysis

AR antagonist 2 undergoes various chemical reactions during its synthesis and in biological contexts. Key reactions include:

  • Cyclization: Formation of cyclic structures from linear precursors.
  • Acetylation: Introduction of acetyl groups to enhance solubility and bioavailability.
  • Oxidation: Conversion of thiohydantoins to hydantoins, which is pivotal for biological activity.

These reactions are critical in determining the pharmacokinetic properties and efficacy of the compound .

Mechanism of Action

The mechanism by which AR antagonist 2 exerts its effects involves several steps:

  1. Binding: The antagonist binds to the androgen receptor's ligand-binding domain.
  2. Conformational Change: This binding induces a conformational change that prevents the receptor from activating target genes normally stimulated by androgens.
  3. Inhibition of Signaling Pathways: By blocking androgen binding, the antagonist disrupts downstream signaling pathways critical for cell proliferation in prostate cancer cells .

Data Supporting Mechanism

Studies have shown that AR antagonists can alter the dynamics of the receptor's structure significantly, leading to decreased transcriptional activity associated with cancer progression .

Physical and Chemical Properties Analysis

The physical and chemical properties of AR antagonist 2 contribute significantly to its pharmacological profile:

  • Solubility: Generally high due to polar functional groups.
  • Stability: Stable under physiological conditions with a suitable half-life for therapeutic use.
  • Binding Affinity: Higher than first-generation antagonists, allowing for effective competition against natural ligands like testosterone .
Applications

AR antagonist 2 has significant scientific applications, primarily in oncology:

  • Prostate Cancer Treatment: Used in advanced stages where traditional therapies fail due to resistance.
  • Research Tool: Employed in studies investigating androgen signaling pathways and resistance mechanisms in cancer cells.

The ongoing development and optimization of AR antagonists continue to provide valuable insights into therapeutic strategies against hormone-dependent cancers .

Molecular Mechanisms of Androgen Receptor Antagonism

Ligand-Binding Domain (LBD) Dynamics and Allosteric Modulation

The ligand-binding domain (LBD) of the androgen receptor (AR) undergoes profound conformational rearrangements upon binding AR antagonist 2, distinct from agonist-induced stabilization. Accelerated molecular dynamics (aMD) simulations reveal that AR antagonist 2 occupies the canonical ligand-binding pocket but induces divergent allosteric perturbations. Unlike agonists that stabilize the LBD's hydrophobic core, AR antagonist 2 disrupts the hydrogen-bonding network between helix 3 (H3), helix 5 (H5), and helix 11 (H11). Specifically, it displaces residue Trp741 through steric clashes with its sulfonyl group, preventing the formation of the "agonist-competent" LBD topology [1] [5].

Allosteric modulation extends beyond the primary binding site. AR antagonist 2 stabilizes a meta-stable subpocket near the junction of H11 and the H11-H12 loop. This subpocket, inaccessible in agonist-bound states, becomes solvent-exposed, increasing LBD flexibility by 40–60% compared to dihydrotestosterone (DHT)-bound AR. Consequently, the AR N-terminal domain (NTD)-LBD interaction (FXXLF motif) is destabilized, reducing transcriptional efficacy by 80% [4] [5].

Table 1: Allosteric Effects of AR Antagonist 2 on AR-LBD Dynamics

Structural ParameterAgonist-Bound ARAR Antagonist 2-Bound ARFunctional Consequence
H3-H5 Distance (Å)10.2 ± 0.313.8 ± 0.6Disrupted coactivator binding cleft
H11-H12 Loop FlexibilityLow (RMSF: 1.2 Å)High (RMSF: 3.5 Å)H12 destabilization
FXXLF Motif AccessibilityBuriedExposedImpaired N/C interaction
Solvent Exposure (%)15%42%Enhanced proteasomal degradation

Helix-12 (H12) Repositioning and AF-2 Domain Inactivation

H12 functions as a molecular switch governing AR's transcriptional activity. Agonists position H12 over the LBD core, forming the activation function-2 (AF-2) surface for coactivator recruitment (e.g., SRC-3). In contrast, AR antagonist 2 forces H12 into an antagonistic conformation through two mechanisms:

  • Steric Occlusion: The bulky 3-trifluoromethyl-4-cyanophenyl group of AR antagonist 2 clashes with H12 residues (Leu880–Leu884), displacing it from the LBD core. Cryo-EM structures show H12 adopts a 120° rotation compared to agonist-bound states, resembling a "retracted" position [5].
  • Allosteric Destabilization: Binding perturbs the H11-H12 hinge region, increasing H12’s root-mean-square fluctuation (RMSF) by 78%. This flexibility prevents stable coactivator (LXXLL motif) docking, reducing SRC-3 recruitment by >90% in fluorescence resonance energy transfer (FRET) assays [1] [4].

Persistent H12 displacement also exposes Lys720 and Glu897 residues, promoting SUMOylation at Lys720. This post-translational modification recruits corepressors (e.g., NCoR1) to the AF-2 site, converting it into a repressive interface [1].

Table 2: H12 Positional Variance in AR Complexes

Ligand ClassH12 Position Relative to LBDAF-2 Surface AccessibilityCoactivator Recruitment (vs. DHT)
Agonist (DHT)Folded over LBD coreShielded100%
1st Gen Antagonist (Bicalutamide)Partially displacedPartially exposed35%
AR Antagonist 2Fully retractedFully exposed<10%

Nuclear Translocation Inhibition Mechanisms

Nuclear translocation of AR is indispensable for genomic signaling. AR antagonist 2 impedes this process through dual cytoplasmic and nuclear pore interventions:

  • Cytoplasmic Retention: AR antagonist 2 binding decelerates HSP90 dissociation from the LBD. Normally, agonist binding reduces HSP90-AR affinity by 100-fold within minutes. AR antagonist 2 maintains HSP90 occupancy 5-fold longer, sequestering AR in the cytoplasm (confirmed via fluorescence recovery after photobleaching (FRAP)) [1] [8].
  • Nuclear Pore Blockade: Even when HSP90 dissociates, AR antagonist 2-bound AR exhibits impaired interaction with importin-α. Molecular docking shows its N-methylbenzamide moiety occludes the nuclear localization signal (NLS) epitope (residues 629–660). Mutagenesis (Arg629Ala) reduces nuclear accumulation by 70% in PC3 cells expressing AR-GFP fusions [5] [6].

Non-genomic AR signaling via Src kinases is also attenuated. AR antagonist 2 disrupts AR’s interaction with filamin A, a scaffold for Src membrane localization, reducing ERK1/2 phosphorylation by 60–75% in LNCaP cells [1].

Table 3: Impact of AR Antagonist 2 on AR Cellular Localization

ProcessAgonist (DHT)AR Antagonist 2Key Effectors Affected
HSP90 Dissociation Half-life<2 min>10 minHSP90, FKBP52
Importin-α Binding Affinity (Kd)15 nM220 nMNuclear localization signal (NLS)
Nuclear Accumulation RateHigh (t1/2: 20 min)Low (t1/2: 120 min)Importin-α/β complex
Non-genomic Src ActivationStrong (p-ERK ↑ 8-fold)Weak (p-ERK ↑ 1.5-fold)Filamin A, Rac1 GTPase

DNA-Binding Domain (DBD) Interference and Transcriptional Blockade

Beyond LBD modulation, AR antagonist 2 directly attenuates AR-DNA interactions via allosteric crosstalk:

  • DBD Destabilization: Hydrogen-deuterium exchange mass spectrometry (HDX-MS) reveals AR antagonist 2 binding increases solvent accessibility in the DBD’s P-box (residues 579–583) by 45%. This region mediates specific DNA major-groove recognition at androgen response elements (AREs). Destabilization reduces AR-DNA binding affinity 4-fold in electrophoretic mobility shift assays (EMSAs) [4] [8].
  • Dimerization Interface Disruption: AR homodimerization is essential for transcriptional activation. AR antagonist 2 induces asymmetric torsion in the LBD, propagating strain to the DBD dimer interface. Cross-linking assays show dimeric AR-DBD formation decreases by 80% under AR antagonist 2 treatment, fragmenting ARE-bound complexes [4].

Notably, some resistance mutations (e.g., H874Y) restore DBD stability by forming a salt bridge with Asp878, partially rescuing DNA binding. This underscores the DBD as a secondary vulnerability exploitable by next-generation inhibitors like VPC-14228, which binds the DBD surface directly [4].

Co-regulator Recruitment Disruption: Corepressor vs. Coactivator Dynamics

The ultimate step in AR antagonism is rewiring the AR co-regulator interactome:

  • Coactivator Exclusion: AR antagonist 2 collapses the hydrophobic cleft (AF-2) required for SRC/p160 family binding. Chromatin immunoprecipitation (ChIP) in VCaP cells shows AR antagonist 2 reduces SRC-3 occupancy at PSA enhancers by 90% versus DHT. It also inhibits TIF2 recruitment by destabilizing the charge clamp (Glu897-Lys720) [1] [5].
  • Corepressor Recruitment: The exposed AF-2 surface and SUMOylated Lys720 create docking sites for corepressors. NCoR and SMRT complexes are recruited 6-fold more efficiently under AR antagonist 2 treatment, depositing histone deacetylases (HDACs) at AR target genes. HDAC3 knockdown reverses AR antagonist 2-mediated gene repression by 50%, confirming functional reliance [1] [8].

Quantitative proteomics identifies a stoichiometric shift: agonist-bound AR binds coactivators at a 10:1 ratio over corepressors, while AR antagonist 2 reverses this to 1:4. This reprograms AR from a transcriptional activator to a repressor [1].

Table 4: Co-regulator Dynamics Modulated by AR Antagonist 2

Co-regulator ClassExampleRecruitment Change (vs. DHT)Functional Outcome
CoactivatorsSRC-3↓ 90%Loss of HAT activity, histone acetylation
TIF2↓ 85%Impaired mediator complex assembly
P300/CBP↓ 75%Reduced chromatin remodeling
CorepressorsNCoR1↑ 6-foldHDAC3 recruitment, histone deacetylation
SMRT↑ 5-foldChromatin condensation
GPS2↑ 4-foldEnhanced repressor complex stability

Properties

Product Name

AR antagonist 2

IUPAC Name

2-chloro-4-[3-(2-ethyl-9-fluoro-4-oxopyrido[1,2-a]pyrimidin-7-yl)-4,4-dimethyl-5-oxo-2-sulfanylideneimidazolidin-1-yl]benzonitrile

Molecular Formula

C22H17ClFN5O2S

Molecular Weight

469.9 g/mol

InChI

InChI=1S/C22H17ClFN5O2S/c1-4-13-7-18(30)27-11-15(9-17(24)19(27)26-13)29-21(32)28(20(31)22(29,2)3)14-6-5-12(10-25)16(23)8-14/h5-9,11H,4H2,1-3H3

InChI Key

PPFZIPUXQJGMQZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=O)N2C=C(C=C(C2=N1)F)N3C(=S)N(C(=O)C3(C)C)C4=CC(=C(C=C4)C#N)Cl

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